(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of 2,4,5-trisubstituted thiazoles . This compound is characterized by its unique structure, which includes a thiazole ring substituted at positions 2, 4, and 5, and an azetidin-1-yl group linked to a pyrimidin-2-ylamino moiety
Mechanism of Action
Target of Action
The primary target of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is Cyclin-dependent kinase 2 . Cyclin-dependent kinase 2 is a protein that in humans is encoded by the CDK2 gene. It is a crucial regulator of the cell cycle and plays a vital role in cell division .
Mode of Action
It is known to interact with cyclin-dependent kinase 2 . The interaction between the compound and its target may result in changes in the cell cycle, potentially affecting cell division .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given its target, it is likely that it affects cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)phenol): Shares a similar thiazole and pyrimidine structure but differs in the functional groups attached.
(2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)benzoyl): Another related compound with a benzoyl group instead of an azetidin-1-yl group.
Uniqueness
What sets (2,4-Dimethylthiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone apart is its unique combination of functional groups that confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-11(20-9(2)16-8)12(19)18-6-10(7-18)17-13-14-4-3-5-15-13/h3-5,10H,6-7H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBCFGVEQVSFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.